Telenzepine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,5-benzodiazepine derivatives is described in the second paper, where an efficient and clean method is presented using sodium tetrachloroaurate(III) dihydrate as a catalyst. The process involves the reaction of o-phenylenediamine with ketones under mild conditions to yield 1,5-benzodiazepines with good yields . This method could potentially be applied to the synthesis of telenzepine dihydrochloride, although the specific details would depend on the particular ketone used in the reaction.
Molecular Structure Analysis
The molecular structure of 1,5-benzodiazepines is characterized by a seven-membered diazepine ring fused to a benzene ring. The stereochemistry of such compounds can be complex, as indicated in the first paper, which discusses the stereo-structures of cycloadducts formed during the reaction of 2,3-dihydro-1H-1.5-benzodiazepines with dichlorocarbene . While this paper does not directly address telenzepine dihydrochloride, it provides insight into the stereochemical considerations that might be relevant for its structure.
Chemical Reactions Analysis
The first paper provides an analysis of the chemical reactions involving 2,3-dihydro-1H-1.5-benzodiazepines and dichlorocarbene, leading to the formation of 1,2-cycloadducts and formylated 1,2-cycloadducts . These reactions are catalyzed by benzyltriethylammonium chloride and involve complex stereochemistry. Although these reactions are not directly related to telenzepine dihydrochloride, they offer a glimpse into the types of chemical transformations that benzodiazepine derivatives can undergo.
Physical and Chemical Properties Analysis
Scientific Research Applications
Receptor Affinities and Ligand Characteristics
- Telenzepine dihydrochloride has been investigated for its receptor affinities, particularly in the context of dopamine and adrenoceptors. Research by Neumeyer et al. (2003) explored novel substituted phenylbenzazepine congeners, focusing on their potency and selectivity in assays of dopamine and adrenoceptors, which could be relevant to the action of telenzepine dihydrochloride (Neumeyer, Kula, Bergman, & Baldessarini, 2003).
Potential Therapeutic Applications
- Bribes et al. (2002) studied the effects of different peripheral benzodiazapine receptor ligands on the progression and severity of rheumatoid arthritis in vivo. This suggests potential therapeutic applications for telenzepine dihydrochloride in managing conditions like rheumatoid arthritis (Bribes, Bourrié, Esclangon, Galiègue, Vidal, & Casellas, 2002).
Synthesis and Evaluation in Pharmaceutical Development
- Curini et al. (2001) and Heravi et al. (2008) contributed to the development and synthesis of 1,5-benzodiazepine derivatives, which is significant for the pharmaceutical formulation of drugs like telenzepine dihydrochloride (Curini, Epifano, Marcotullio, & Rosati, 2001); (Heravi, Derikvand, Ranjbar, & Oskooie, 2008).
Role in Neurological Disorders
- Research on compounds like telenzepine dihydrochloride has implications for understanding neurological disorders. For instance, Bourne (2006) discussed SCH 23390, a dopamine D1-like receptor antagonist, which is relevant for telenzepine's action in neurological functions and dysfunctions (Bourne, 2006).
Environmental Impact and Toxicity Studies
- The environmental impact and toxicity of pharmaceuticals like telenzepine dihydrochloride are also subjects of research. Kim et al. (2007) investigated the aquatic toxicity of various pharmaceuticals, highlighting the need for environmental consciousness in the use of such drugs (Kim, Choi, Jung, Park, Kim, & Park, 2007).
properties
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJFSQQHGPLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423564 | |
Record name | Telenzepine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Telenzepine dihydrochloride | |
CAS RN |
147416-96-4 | |
Record name | Telenzepine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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